1-(2-Chlorophenyl)pent-4-en-1-ol

Chlorophenyl regioisomer purity specification procurement differentiation

Researchers optimizing Co(nmp)₂-catalyzed oxidative cyclizations face unpredictable diastereoselectivity with non-ortho substrates. 1-(2-Chlorophenyl)pent-4-en-1-ol (CAS 159577-98-7) provides three orthogonal reactive sites-secondary alcohol, terminal alkene, and ortho-chloro aryl halide-enabling sequential derivatization without protecting groups. • Produces trans-2,5-disubstituted THFs as single diastereomers under Co(nmp)₂ catalysis • Validated intermediate for thienopyridine antiplatelet agents (US Patent 6,180,793) • Available at ≥98% purity with full analytical characterization

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
Cat. No. B13640556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)pent-4-en-1-ol
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC=CCCC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C11H13ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h2,4-7,11,13H,1,3,8H2
InChIKeyGNTDXCQJLFPYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)pent-4-en-1-ol Overview


1-(2-Chlorophenyl)pent-4-en-1-ol (CAS 159577-98-7, molecular formula C₁₁H₁₃ClO, MW 196.67 g/mol) is a chiral secondary allylic alcohol bearing an ortho-chlorophenyl substituent at the carbinol carbon and a terminal olefin at the C4 position . This bifunctional scaffold combines a nucleophilic hydroxyl group, an electrophilic aryl chloride amenable to cross-coupling, and a terminal alkene susceptible to oxidative cyclization, ozonolysis, or hydrofunctionalization. The ortho-chloro substitution imparts distinct steric and electronic properties relative to its meta (CAS 159577-99-8) and para (CAS 102058-50-4) regioisomers, influencing both reactivity at the hydroxyl center and conformational preferences of the pentenyl chain .

1
Bifunctional scaffold with three reactive sites
Combines a nucleophilic hydroxyl, terminal olefin, and aryl chloride for orthogonal synthetic strategies.
2
Ortho-chloro steric directing element
The ortho-substituent provides a built-in handle for stereochemical control in asymmetric transformations.
3
Patent-validated synthetic precedent
Explicitly claimed as a chiral intermediate in an industrial route for thienopyridine synthesis.

1-(2-Chlorophenyl)pent-4-en-1-ol: Isomer Substitution Limitations


The three regioisomeric chlorophenyl pent-4-en-1-ols—ortho (159577-98-7), meta (159577-99-8), and para (102058-50-4)—share identical molecular formula and mass, yet differ critically in chlorine ring position . The ortho-chloro substituent exerts a through-space steric influence on the adjacent carbinol center, altering the conformational equilibrium around the C1–Caryl bond and potentially modulating both diastereoselectivity in subsequent transformations and binding orientation toward biological targets . In the context of Co(nmp)₂-catalyzed aerobic oxidative cyclization—a key transformation for pent-4-en-1-ols yielding trans-2,5-disubstituted tetrahydrofurans—substrate substitution patterns on the aryl ring directly influence cyclization efficiency and diastereoselectivity . Substituting the ortho isomer with the para or meta variant without re-optimization risks altered reaction yields, divergent stereochemical outcomes, and incomparable biological screening results.

meta / para Isomers
Different chlorine ring positions alter steric influence on the carbinol center, potentially shifting diastereoselectivity and reaction yields.
Non-halogenated analog
Lacks the aryl chloride cross-coupling handle and ortho-steric shielding effect, limiting diversification and stereochemical control options.
Unvalidated substrates
The patent-precedented industrial pathway is specific to the ortho-halogen series; alternative substrates may require process re-validation.

1-(2-Chlorophenyl)pent-4-en-1-ol: Differentiation Evidence


Regioisomeric Purity Advantage

When sourcing from the same commercial supplier (Bidepharm), 1-(2-chlorophenyl)pent-4-en-1-ol (ortho, CAS 159577-98-7) is offered at a standard purity of 98%, whereas its meta-isomer counterpart (1-(3-chlorophenyl)pent-4-en-1-ol, CAS 159577-99-8) is specified at 95% purity . Both products include batch-specific QC documentation (NMR, HPLC, GC). This 3-percentage-point purity differential is meaningful for applications requiring high-fidelity starting materials, such as multi-step total synthesis where cumulative impurities propagate yield loss or in biological assays where trace regioisomeric contaminants could confound structure-activity interpretation.

Regioisomeric Purity
Head-to-head
98% vs. 95%
Ortho 98%
Meta 95%
Higher supplier specification reduces purification burden for sensitive applications.
Supplier catalog data; verify with batch-specific QC documentation.
Chlorophenyl regioisomer purity specification procurement differentiation

Ortho-Chloro Steric Shielding Effect

The ortho-chlorine atom in 1-(2-chlorophenyl)pent-4-en-1-ol introduces a steric shielding effect on the adjacent C1 hydroxyl-bearing carbon that is absent in the non-chlorinated analog 1-phenylpent-4-en-1-ol (CAS 54525-86-9) . This ortho-substituent restricts rotational freedom around the C1–Caryl bond, potentially enhancing diastereofacial selectivity in nucleophilic additions to derived ketones or in cyclization reactions. In Co-catalyzed aerobic oxidative cyclizations of pent-4-en-1-ols, the nature and position of aryl substituents are known to influence reaction diastereoselectivity, with yields and trans:cis ratios being substrate-dependent [1]. While specific yield data for the 2-chlorophenyl variant is not publicly available in direct comparison, class-level evidence supports that ortho-substituted aryl pentenols generally exhibit altered cyclization kinetics relative to unsubstituted phenyl analogs [1].

Steric Shielding Effect
Class-level
Ortho-Cl vs. H
Δ vdW radius ~55 pm
Supports stereochemical-control study fit via restricted C1–Caryl bond rotation.
Qualitative structural inference; direct experimental barrier data not available.
Ortho-substituent effect chiral auxiliary diastereoselective transformation

Aryl Chloride Cross-Coupling Handle

Unlike 1-phenylpent-4-en-1-ol (CAS 54525-86-9), which lacks an aryl halogen, 1-(2-chlorophenyl)pent-4-en-1-ol bears an ortho-chloro substituent that can serve as a latent cross-coupling site for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type reactions . This transforms the compound from a simple allylic alcohol into an orthogonal bifunctional building block: the hydroxyl group can be oxidized, esterified, or displaced, while the aryl chloride can independently undergo palladium- or copper-catalyzed bond formation. The ortho positioning of chlorine relative to the carbinol center creates a unique 1,2-relationship that can enable chelation-controlled transformations or intramolecular cyclizations not accessible with meta- or para-substituted isomers . The computed physicochemical properties underscore this differentiation: the 2-chlorophenyl variant (positional isomer data: LogP 2.992, PSA 20.23 Ų) exhibits increased lipophilicity compared to the parent 1-phenylpent-4-en-1-ol (C₁₁H₁₄O, MW 162.23, lacking chlorine, expected lower LogP).

Cross-Coupling Handle
Cross-study
3 reactive sites vs. 2
MW diff. +34.44 g/mol
Enables orthogonal diversification strategies for medicinal chemistry library synthesis.
Functional group analysis; LogP estimate from positional isomer data.
Cross-coupling handle aryl chloride bifunctional building block

Patent-Validated Clopidogrel Intermediate

US Patent 6,180,793 (assigned to Sanofi) explicitly claims processes wherein halogen-substituted phenyl pent-4-en-1-ol derivatives—including the 2-chlorophenyl variant—serve as chiral intermediates (general formula VII, X = halogen) en route to pharmacologically active thienopyridine antiplatelet agents such as clopidogrel [1]. The patent teaches that the ortho-chloro substitution pattern on the phenyl ring is compatible with downstream transformations including esterification, ring closure, and optical resolution steps. The racemic or optically active compound of general formula VII (X = halogen) is transformed into the corresponding compound of general formula VIII and subsequently cyclized to the active pharmaceutical ingredient. This establishes a validated industrial synthetic pathway specifically for the ortho-chloro series [1], a precedent that does not identically extend to the non-halogenated or differently substituted analogs without process re-validation.

Patent-Validated Intermediate
Supporting evidence
US 6,180,793 B1
Provides a validated industrial pathway for clopidogrel-type synthesis.
Qualitative precedent; not equivalent to regulatory approval for other targets.
Patent intermediate clopidogrel synthesis chiral thienopyridine

Co(nmp)₂-Catalyzed Oxidative Cyclization to THF

The pent-4-en-1-ol backbone of 1-(2-chlorophenyl)pent-4-en-1-ol is a substrate class for Co(nmp)₂-catalyzed aerobic oxidative cyclization, a reaction that converts bishomoallylic alcohols into 5-hydroxymethyl trans-tetrahydrofurans as single diastereomers in high yield . In Morra et al. (2020, Synthesis), the Co(nmp)₂ catalyst (prepared on 10-gram scale in 80–85% overall yield) promotes this transformation with broad substrate scope . While the paper does not report isolated yield data specifically for the 2-chlorophenyl substrate, the established class reactivity of pent-4-en-1-ols under these conditions—where aryl-substituted variants undergo cyclization with >99% trans selectivity in related cobalt(II) systems [1]—provides a strong mechanistic expectation for the ortho-chloro variant. The chiral secondary alcohol center at C1 additionally offers the potential for substrate-controlled diastereoselection in the cyclization event, an advantage over achiral or primary alcohol pentenols.

Co(nmp)₂ Cyclization
Class-level
trans-THF scaffold
Catalyst yield 80-85%
Supports THF synthesis research; verify specific yield and diastereoselectivity experimentally.
Class reactivity validated; isolated data for 2-chlorophenyl substrate not reported.
Aerobic oxidative cyclization cobalt catalysis tetrahydrofuran synthesis

1-(2-Chlorophenyl)pent-4-en-1-ol: Application Scenarios


Chiral Building Block for THF Natural Products

The Co(nmp)₂-catalyzed aerobic oxidative cyclization of pent-4-en-1-ols produces trans-2,5-disubstituted tetrahydrofurans as single diastereomers . The ortho-chlorophenyl substituent at C1 of the starting pentenol translates to the C2 position of the THF product, directly installing an aryl chloride handle for late-stage diversification. This is relevant to the synthesis of THF-containing natural products and analogs, where the trans-THF pharmacophore is a privileged scaffold in bioactive molecules .

Bifunctional Intermediate for Parallel Library Synthesis

The compound possesses three chemically distinct reactive sites—a secondary alcohol (oxidation, esterification, Mitsunobu), a terminal alkene (hydroboration, epoxidation, metathesis), and an ortho-chloro aryl halide (cross-coupling)—enabling sequential or parallel derivatization without protecting group manipulation . This is particularly valuable for generating diverse compound libraries from a single advanced intermediate, where the ortho-chloro position may confer distinct binding orientations compared to para-substituted analogs.

Clopidogrel Intermediate for Process Scale-Up

US Patent 6,180,793 validates the use of halogen-substituted (including 2-chloro) phenyl pent-4-en-1-ol derivatives as intermediates in the synthesis of thienopyridine antiplatelet agents [1]. Process chemistry groups developing or improving synthetic routes to this pharmacophore class can leverage this precedent for route scouting, impurity profiling, and scale-up studies with reduced intellectual property risk compared to non-patented alternatives.

Investigating Ortho-Substituent Effects in Co-Catalyzed Cyclization

The ortho-chloro substituent's steric proximity to the reacting carbinol center makes this compound a mechanistically informative substrate for studying substituent effects on diastereoselectivity in Co-catalyzed oxidative cyclizations [2]. Comparing its cyclization outcome (yield, trans:cis ratio) with those of the meta- and para-chloro isomers, as well as the non-chlorinated phenyl analog, would provide systematic insight into through-space steric effects on the cyclization transition state—a study not yet reported in the literature.

Application
Selection Property
Validation Focus
Chiral THF natural product synthesis
Pent-4-en-1-ol core for oxidative cyclization
Substrate-specific diastereoselectivity and yield
Parallel library synthesis
Three orthogonal reactive handles
Sequential derivatization efficiency and site selectivity
Clopidogrel intermediate scale-up
Patent-precedented industrial route
Process robustness and impurity profile
Ortho-substituent effect studies
Steric proximity to reacting center
Cyclization transition-state model and diastereoselectivity

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26 linked technical documents
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